Tinuvin 123

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Low Molecular Weight Hindered Amine Light Stabilizers are chemical compounds containing an amine functional group. They are derivatives of 2,2,6,6-tetramethylpiperidine and are used as stabilizers in plastics and polymers to protect against light-induced degradation . These stabilizers are particularly effective in preventing the degradation of polymers caused by exposure to ultraviolet light.

Méthodes De Préparation

Low Molecular Weight Hindered Amine Light Stabilizers are typically synthesized from 2,2,6,6-tetramethylpiperidine. The preparation involves the intercalation of the stabilizer into the interlayer region of Mg-Al layered double hydroxides via a co-precipitation method . Industrial production methods often involve the use of various catalysts and polymer additives to enhance the efficiency and stability of the final product .

Analyse Des Réactions Chimiques

Low Molecular Weight Hindered Amine Light Stabilizers undergo several types of chemical reactions, including oxidation and reduction. They react with polymer peroxy radicals (ROO•) and alkyl polymer radicals (R•) formed by the reaction of the polymer and oxygen, preventing further radical oxidation . Common reagents used in these reactions include nitroxyl radicals and hydroxylamino ethers . The major products formed from these reactions are stabilized polymers with reduced degradation.

Applications De Recherche Scientifique

Low Molecular Weight Hindered Amine Light Stabilizers have a wide range of scientific research applications. In chemistry, they are used to stabilize polymers and prevent degradation. In biology and medicine, they are used in the development of materials that require long-term stability and resistance to light-induced degradation. In the industry, these stabilizers are used in the production of various plastic and polymer products, including automotive parts, packaging materials, and construction materials .

Mécanisme D'action

The mechanism of action of Low Molecular Weight Hindered Amine Light Stabilizers involves the continuous and cyclic removal of free radicals produced by the photo-oxidation of the polymer . These stabilizers do not absorb ultraviolet radiation but act to inhibit degradation by reacting with polymer peroxy radicals and alkyl polymer radicals.

Comparaison Avec Des Composés Similaires

Low Molecular Weight Hindered Amine Light Stabilizers are unique in their ability to provide long-term stabilization of polymers without being consumed in the process. Similar compounds include benzotriazoles, benzophenones, and organic nickel compounds, which are also used as light stabilizers but may not offer the same level of efficiency and longevity . Hindered benzoates are another alternative, but they often require combination with other stabilizers to achieve comparable performance .

Propriétés

Formule moléculaire |

C28H52N2O4 |

|---|---|

Poids moléculaire |

480.7 g/mol |

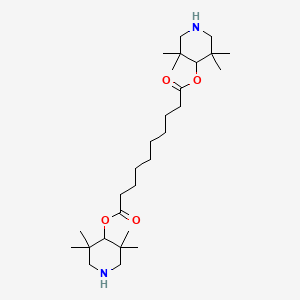

Nom IUPAC |

bis(3,3,5,5-tetramethylpiperidin-4-yl) decanedioate |

InChI |

InChI=1S/C28H52N2O4/c1-25(2)17-29-18-26(3,4)23(25)33-21(31)15-13-11-9-10-12-14-16-22(32)34-24-27(5,6)19-30-20-28(24,7)8/h23-24,29-30H,9-20H2,1-8H3 |

Clé InChI |

RWMYPXKVMUFMKS-UHFFFAOYSA-N |

SMILES canonique |

CC1(CNCC(C1OC(=O)CCCCCCCCC(=O)OC2C(CNCC2(C)C)(C)C)(C)C)C |

Synonymes |

is(2,2,6,6-tetramethyl-4-piperidinyl)sebacate bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate bis-TMP-10 BTMPS cpd Tinuvin 123 Tinuvin 770 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.